6-Bromo-2,2,4,4-tetramethylchroman
Description
Properties
Molecular Formula |
C13H17BrO |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
6-bromo-2,2,4,4-tetramethyl-3H-chromene |
InChI |
InChI=1S/C13H17BrO/c1-12(2)8-13(3,4)15-11-6-5-9(14)7-10(11)12/h5-7H,8H2,1-4H3 |
InChI Key |
CZBFXHFAONDFCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OC2=C1C=C(C=C2)Br)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Chroman Derivatives
Table 2: Physical Properties
| Compound Name | Melting Point (°C) | Notable Properties | Source |
|---|---|---|---|
| 6-Bromo-3-fluoro-3-methylchromane (21) | 49–50 | White solid, e.r. 45:55 | |
| 6-Bromo-4-chromanone | Not reported | Commercial purity: 95% |
Research Findings and Mechanistic Insights
- QSAR Limitations : Brominated aromatic compounds are underrepresented in toxicity training sets, complicating predictive modeling for 6-bromo derivatives .
Q & A
What are the key challenges in synthesizing 6-Bromo-2,2,4,4-tetramethylchroman, and how can regioselectivity be optimized?
Basic Research Focus
The synthesis of brominated chroman derivatives often faces challenges in regioselectivity due to steric hindrance from the tetramethyl groups. A common approach involves radical bromination or electrophilic substitution, where reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically influence bromine positioning. For example, in related brominated chromans, regioselectivity can be improved using Lewis acids like FeCl₃ to direct bromination to the electron-rich aromatic ring . Characterization via ¹H/¹³C NMR and HPLC (with retention time comparisons to standards) is essential to verify purity and regiochemical outcomes .
How can conflicting spectral data for 6-Bromo-2,2,4,4-tetramethylchroman derivatives be resolved?
Advanced Research Focus
Contradictions in spectral data (e.g., NMR shifts or mass fragmentation patterns) may arise from conformational isomerism or impurities. For instance, steric effects from tetramethyl groups can cause unexpected splitting in NMR spectra. Researchers should:
- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).
- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
- Cross-validate purity via orthogonal methods (HPLC-MS, elemental analysis) .
If inconsistencies persist, consider alternative synthetic pathways or intermediates to isolate confounding factors .
What methodologies are recommended for analyzing the stability of 6-Bromo-2,2,4,4-tetramethylchroman under varying pH and temperature conditions?
Basic Research Focus
Stability studies should employ accelerated degradation protocols:
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.
- pH Sensitivity : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy or LC-MS.
- Light Sensitivity : Exposure to UV/visible light with periodic sampling for HPLC analysis.
Documentation of degradation products (e.g., dehalogenation or methyl group oxidation) is critical for mechanistic insights .
How does the bromine atom in 6-Bromo-2,2,4,4-tetramethylchroman influence its reactivity in cross-coupling reactions?
Advanced Research Focus
The bromine substituent enables participation in Suzuki-Miyaura or Ullmann-type couplings, but steric hindrance from the tetramethyl groups may limit catalyst accessibility. Strategies include:
- Using bulky ligands (e.g., XPhos) to enhance catalytic efficiency.
- Optimizing solvent systems (e.g., DMF/toluene mixtures) to balance solubility and reaction rates.
- Monitoring reaction progress via in situ Raman spectroscopy to detect intermediates.
Comparative studies with non-brominated analogs can isolate the bromine’s electronic vs. steric effects .
What are the best practices for interpreting contradictory bioactivity data in studies involving 6-Bromo-2,2,4,4-tetramethylchroman derivatives?
Advanced Research Focus
Discrepancies in bioactivity (e.g., enzyme inhibition assays) may stem from assay conditions or compound aggregation. Mitigation strategies:
- Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Test for nonspecific binding via counter-screens (e.g., detergent-based assays).
- Reassess solubility using dynamic light scattering (DLS) to detect colloidal aggregates.
Cross-referencing with structural analogs (e.g., 2-Bromo-N-(4-chlorophenyl)butanamide) can clarify structure-activity relationships .
How can computational modeling aid in predicting the environmental fate of 6-Bromo-2,2,4,4-tetramethylchroman?
Advanced Research Focus
Predictive models (e.g., EPI Suite, QSAR) estimate biodegradation, bioaccumulation, and toxicity. Key parameters:
- LogP : Determined experimentally or via computational tools (e.g., XLogP3).
- Hydrolysis Rates : pH-dependent degradation pathways modeled using DFT.
- Ecotoxicity : Compare with EPA DSSTox data for structurally related brominated aromatics .
Experimental validation through OECD 301/302 guidelines is recommended for regulatory compliance.
What analytical techniques are most effective for quantifying trace impurities in 6-Bromo-2,2,4,4-tetramethylchroman samples?
Basic Research Focus
For impurity profiling:
- GC-MS or LC-HRMS : Detect halogenated byproducts (e.g., di-brominated isomers).
- ICP-OES : Quantify residual metal catalysts (e.g., Pd from cross-coupling reactions).
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed.
Calibration against certified reference materials (CRMs) ensures accuracy .
How do steric effects in 6-Bromo-2,2,4,4-tetramethylchroman impact its crystallographic characterization?
Advanced Research Focus
Tetramethyl groups create disordered crystal lattices, complicating X-ray diffraction. Solutions include:
- Cocrystallization with small molecules (e.g., acetic acid) to stabilize packing.
- Low-temperature data collection (100 K) to reduce thermal motion.
- Use of synchrotron radiation for high-resolution data.
Comparative analysis with methyl-substituted analogs (e.g., 2,2,4,4-tetramethylchroman-6-amine) provides insights into steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
